- Nonionic surfactant containing dimer acid ester, dimer diol ester, polyoxyalkylene dimer acid ester, and/or polyoxyalkylene dimerdiol ester derivative, and cosmetic and external compositions containing the same, Japan, , ,

Cas no 97-78-9 (N-Lauroylsarcosine)

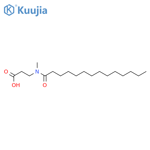

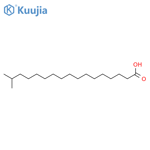

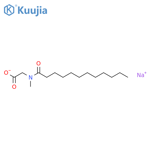

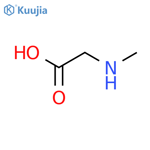

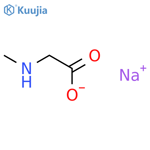

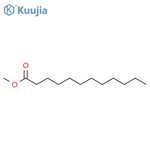

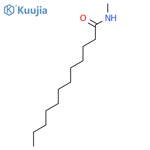

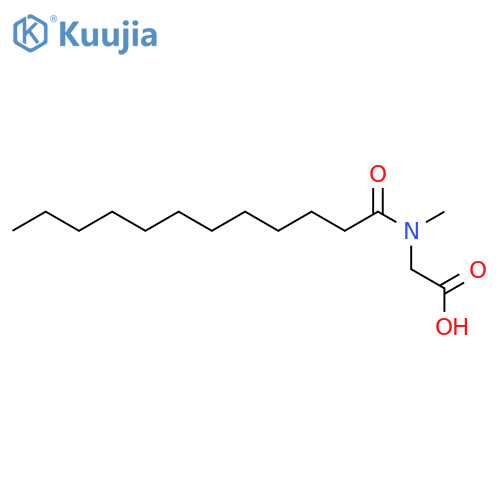

N-Lauroylsarcosine structure

Produktname:N-Lauroylsarcosine

N-Lauroylsarcosine Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- Glycine,N-methyl-N-(1-oxododecyl)-

- N-Lauroylsarcosine

- N-Dodecanoyl-N-Methylglycine

- Sarkosyl L

- N-Dodecanoylsarcosine

- Lauroyl sarcosine

- Lauroylsarcosine

- Glycine, N-methyl-N-(1-oxododecyl)-

- Hamposyl L

- Sarcosyl L

- Maprosyl L

- N-Laurylsarcosine

- N-Lauroyl sarcosinate

- Sarkosyl L

- N-Lauroyl-N-methylaminoacetic acid

- 2-(N-methyldodecanamido)acetic acid

- Sarcosine, N-lauroyl-

- LIJ19P3L6F

- BACYUWVYYTXETD-UHFFFAOYSA-N

- Crodasinic L

- Vanseal LS

- Nikkol sarcosinate LH

- DSSTox_RID_79902

- DSSTox_CID_22011

- N-Methyl-N-(1-oxododecyl)glycine (ACI)

- Sarcosine, N-lauroyl- (6CI, 8CI)

- 2-[Dodecanoyl(methyl)amino]acetic acid

- Lauroylsarcosinate

- N-Dodecanoylsarcosinate

- N-Lauroyl-N-methylglycine

- NSC 96994

- Sarcosinate LH

- Soypon SLA

- NCGC00255839-01

- EC 202-608-3

- HY-W141881

- NS00011477

- AKOS009158126

- CS-0201675

- 97-78-9

- LS-14453

- LAUROYL SARCOSINE [II]

- SCHEMBL61098

- L0151

- MFCD00021749

- D78483

- Tox21_301352

- CHEMBL1907464

- Q27283002

- N-Methyl-N-(1-oxododecyl)glycine

- UNII-LIJ19P3L6F

- DTXCID5022011

- N-Lauroylsarcosine, purum p.a., >=98.0% (GC)

- N-Lauroylsarcosine, neat, >=95%

- NSC-96994

- N-Methyl-N-(1-oxododecyl) glycine

- [Dodecanoyl(methyl)amino]acetic acid #

- DTXSID7042011

- DA-66121

- NSC96994

- W-109367

- STL452997

- EINECS 202-608-3

- CAS-97-78-9

- LOWENOL L ACID

- Lauroylsarcosine (sodium salt)

- CHEBI:183705

-

- MDL: MFCD00021749

- Inchi: 1S/C15H29NO3/c1-3-4-5-6-7-8-9-10-11-12-14(17)16(2)13-15(18)19/h3-13H2,1-2H3,(H,18,19)

- InChI-Schlüssel: BACYUWVYYTXETD-UHFFFAOYSA-N

- Lächelt: O=C(CN(C)C(CCCCCCCCCCC)=O)O

Berechnete Eigenschaften

- Genaue Masse: 271.21500

- Monoisotopenmasse: 271.214744

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 1

- Anzahl der Akzeptoren für Wasserstoffbindungen: 3

- Schwere Atomanzahl: 19

- Anzahl drehbarer Bindungen: 12

- Komplexität: 254

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- Topologische Polaroberfläche: 57.6

- XLogP3: 4.5

- Oberflächenladung: 0

- Tautomerzahl: nichts

Experimentelle Eigenschaften

- Farbe/Form: Nicht bestimmt

- Dichte: 0.97

- Schmelzpunkt: 45-50 °C

- Siedepunkt: 413.2°Cat760mmHg

- Flammpunkt: 203.7°C

- PSA: 57.61000

- LogP: 3.45030

- Löslichkeit: Nicht bestimmt

N-Lauroylsarcosine Sicherheitsinformationen

-

Symbol:

- Prompt:gefährlich

- Signalwort:Danger

- Gefahrenhinweis: H315-H319-H330-H335

- Warnhinweis: P260-P304+P340+P310-P305+P351+P338-P403+P233

- Transportnummer gefährlicher Stoffe:UN 2811 6.1 / PGII

- WGK Deutschland:1

- Code der Gefahrenkategorie: 36/37/38

- Sicherheitshinweise: S26-S36

- FLUKA MARKE F CODES:3

-

Identifizierung gefährlicher Stoffe:

- PackingGroup:II

- Risikophrasen:R36/37/38

N-Lauroylsarcosine Zolldaten

- HS-CODE:2924199090

- Zolldaten:

China Zollkodex:

2924199090Übersicht:

Andere acyclische Amide (einschließlich acyclischer Carbamate)(einschließlich ihrer Derivate und Salze). MwSt:17,0%.Steuerrückerstattungssatz:13.0%. Regulierungsbedingungen:nichts.MFN-Tarif:6.5%. Allgemeintarif:30.0%

Deklarationselemente:

Produktname, Inhalt der Komponenten, gebrauchen zu, verpacken

Zusammenfassung:

292499090. andere acyclische Amide (einschließlich acyclische Carbamate) und ihre Derivate; Salze davon. MwSt:17,0% Steuerermäßigungssatz:13,0%.MFN-Tarif:6.5%. General tariff:30.0%

N-Lauroylsarcosine Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| BAI LING WEI Technology Co., Ltd. | L0151-25G |

N-Lauroylsarcosine |

97-78-9 | 90.0%(GC) | 25G |

¥ 260 | 2022-04-26 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | XF289-25g |

N-Lauroylsarcosine |

97-78-9 | 90.0%(GC) | 25g |

¥208.0 | 2022-05-30 | |

| TRC | L185008-25g |

N-Lauroylsarcosine |

97-78-9 | 25g |

$110.00 | 2023-05-18 | ||

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N159033-100G |

N-Lauroylsarcosine |

97-78-9 | 95% | 100g |

¥411.90 | 2023-09-01 | |

| BAI LING WEI Technology Co., Ltd. | L0151-500G |

N-Lauroylsarcosine |

97-78-9 | 90.0%(GC) | 500G |

¥ 1630 | 2022-04-26 | |

| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | YL4793-100g |

N-Lauroylsarcosine |

97-78-9 | ≥95% | 100g |

¥560元 | 2023-09-15 | |

| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | YL4793-100g |

N-Lauroylsarcosine |

97-78-9 | ≥95% | 100g |

¥560元 | 2023-09-15 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA02738-100g |

2-(N-Methyldodecanamido)acetic acid |

97-78-9 | ≥95% | 100g |

¥868.0 | 2024-07-19 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA02738-500g |

2-(N-Methyldodecanamido)acetic acid |

97-78-9 | ≥95% | 500g |

¥1678.0 | 2024-07-19 | |

| eNovation Chemicals LLC | D758403-500g |

Glycine, N-methyl-N-(1-oxododecyl)- |

97-78-9 | 95% | 500g |

$320 | 2023-09-02 |

N-Lauroylsarcosine Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen

1.1 Reagents: Potassium hydroxide ; 11 h, 130 °C

Referenz

Herstellungsverfahren 2

Reaktionsbedingungen

1.1 Reagents: N-Methylformanilide , Triphosgene ; 5 - 10 h, 70 - 80 °C; 2 h, 70 - 80 °C

2.1 Solvents: Acetone , Water ; 15 - 20 °C

2.2 Reagents: Sodium hydroxide Solvents: Water ; 4 - 5 h, pH 8 - 10, 15 - 20 °C

1.1 Reagents: Phosgene Catalysts: Dimethylformamide ; 5 - 10 h, 70 - 80 °C

2.1 Reagents: Sodium hydroxide Solvents: Water ; pH 8 - 10, 15 - 20 °C; 4 - 5 h, 15 - 20 °C

2.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2

2.1 Solvents: Acetone , Water ; 15 - 20 °C

2.2 Reagents: Sodium hydroxide Solvents: Water ; 4 - 5 h, pH 8 - 10, 15 - 20 °C

1.1 Reagents: Phosgene Catalysts: Dimethylformamide ; 5 - 10 h, 70 - 80 °C

2.1 Reagents: Sodium hydroxide Solvents: Water ; pH 8 - 10, 15 - 20 °C; 4 - 5 h, 15 - 20 °C

2.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2

Referenz

- Method for synthesis of lauroyl amino acid sodiumMethod for synthesizing lauroyl amino acid sodium salt with lauric acid and phosgene as starting materials, China, , ,

Herstellungsverfahren 3

Reaktionsbedingungen

1.1 7 h, 250 °C

2.1 9.5 h, 130 °C

3.1 Reagents: Potassium hydroxide ; 11 h, 130 °C

2.1 9.5 h, 130 °C

3.1 Reagents: Potassium hydroxide ; 11 h, 130 °C

Referenz

- Nonionic surfactant containing dimer acid ester, dimer diol ester, polyoxyalkylene dimer acid ester, and/or polyoxyalkylene dimerdiol ester derivative, and cosmetic and external compositions containing the same, Japan, , ,

Herstellungsverfahren 4

Reaktionsbedingungen

1.1 Reagents: Hydrochloric acid Solvents: Water ; 10 min, pH 1 - 2, 50 °C; 15 min, pH 1 - 2, 50 °C; 15 min, 50 °C; 15 min, 50 °C

1.1 Reagents: Hydrochloric acid Solvents: Water

1.1 Reagents: Hydrochloric acid Solvents: Water

Referenz

- Method for preparing amino acid surfactant liquid with low water contentMethod and apparatus for preparation of amino acid based surfactant with reduced byproducts, China, , ,

Herstellungsverfahren 5

Reaktionsbedingungen

1.1 9.5 h, 130 °C

2.1 Reagents: Potassium hydroxide ; 11 h, 130 °C

2.1 Reagents: Potassium hydroxide ; 11 h, 130 °C

Referenz

- Nonionic surfactant containing dimer acid ester, dimer diol ester, polyoxyalkylene dimer acid ester, and/or polyoxyalkylene dimerdiol ester derivative, and cosmetic and external compositions containing the same, Japan, , ,

Herstellungsverfahren 6

Reaktionsbedingungen

1.1 6.5 h, 250 °C

2.1 9.5 h, 130 °C

3.1 Reagents: Potassium hydroxide ; 11 h, 130 °C

2.1 9.5 h, 130 °C

3.1 Reagents: Potassium hydroxide ; 11 h, 130 °C

Referenz

- Nonionic surfactant containing dimer acid ester, dimer diol ester, polyoxyalkylene dimer acid ester, and/or polyoxyalkylene dimerdiol ester derivative, and cosmetic and external compositions containing the same, Japan, , ,

Herstellungsverfahren 7

Reaktionsbedingungen

1.1 Reagents: Sodium hydroxide Solvents: Water ; pH 8 - 10, 15 - 20 °C; 4 - 5 h, 15 - 20 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2

1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran , Water ; 45 min, 5 - 10 °C; 8 h, 5 - 10 °C

1.2 Reagents: Hydrochloric acid Solvents: Water

1.1 Reagents: Sodium hydroxide Solvents: Water ; 3 h, pH 9, cooled

1.2 Reagents: Sodium hydroxide Solvents: Acetone ; pH 9

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2

1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran , Water ; 45 min, 5 - 10 °C; 8 h, 5 - 10 °C

1.2 Reagents: Hydrochloric acid Solvents: Water

1.1 Reagents: Sodium hydroxide Solvents: Water ; 3 h, pH 9, cooled

1.2 Reagents: Sodium hydroxide Solvents: Acetone ; pH 9

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1

Referenz

- Method for synthesizing lauroyl amino acid sodium salt with lauric acid and phosgene as starting materialsA comparison of the self-assembly behaviour of sodium N-lauroyl sarcosinate and sodium N-lauroyl glycinate surfactants in aqueous and aqueo-organic mediaA quantitative recovery process of rare earth in bastnaesite leachate for energy saving and emission reduction, China, 2018, (2018), 314-324

Herstellungsverfahren 8

Reaktionsbedingungen

1.1 Solvents: Acetone , Water ; 15 - 20 °C

1.2 Reagents: Sodium hydroxide Solvents: Water ; 4 - 5 h, pH 8 - 10, 15 - 20 °C

1.1 3 min, pH 10, 3 °C; 7 min, 25 °C; 12 min, 25 °C

1.1 Solvents: Acetone ; rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; 3 h, pH 9, 0 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1

1.2 Reagents: Sodium hydroxide Solvents: Water ; 4 - 5 h, pH 8 - 10, 15 - 20 °C

1.1 3 min, pH 10, 3 °C; 7 min, 25 °C; 12 min, 25 °C

1.1 Solvents: Acetone ; rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; 3 h, pH 9, 0 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1

Referenz

- Method for synthesis of lauroyl amino acid sodiumMethod for producing N-acylamino acid salt using fatty acid chloridePreparation of extractant and its application, China, , ,

Herstellungsverfahren 9

Herstellungsverfahren 10

Reaktionsbedingungen

1.1 Catalysts: Palladium , Lithium bromide , Sulfuric acid Solvents: N-Methyl-2-pyrrolidone ; 16 h, 60 bar, 60 °C

Referenz

- Synthesis of N-Lauroyl Sarcosine by Amidocarbonylation: Comparing Homogeneous and Heterogeneous Palladium Catalysts, Organic Process Research & Development, 2017, 21(12), 2045-2051

Herstellungsverfahren 11

Reaktionsbedingungen

1.1 Reagents: Sodium hydroxide Solvents: Water ; pH 9

2.1 Solvents: Acetone ; rt

2.2 Reagents: Sodium hydroxide Solvents: Water ; 3 h, pH 9, 0 °C

2.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1

2.1 Solvents: Acetone ; rt

2.2 Reagents: Sodium hydroxide Solvents: Water ; 3 h, pH 9, 0 °C

2.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1

Referenz

- Preparation of extractant and its application, China, , ,

Herstellungsverfahren 12

Herstellungsverfahren 13

Reaktionsbedingungen

Referenz

- Preparation of low phosphorus sodium lauroyl sarcosinateProcess for preparation of N-acyl-amino acid compoundsPalladium-catalyzed amidocarbonylation - a new, efficient synthesis of N-acyl amino acids, China, 1997, (1997), 1494-1496

Herstellungsverfahren 14

Reaktionsbedingungen

1.1 400 min, 130 °C

2.1 Reagents: Potassium hydroxide ; 11 h, 130 °C

2.1 Reagents: Potassium hydroxide ; 11 h, 130 °C

Referenz

- Nonionic surfactant containing dimer acid ester, dimer diol ester, polyoxyalkylene dimer acid ester, and/or polyoxyalkylene dimerdiol ester derivative, and cosmetic and external compositions containing the same, Japan, , ,

Herstellungsverfahren 15

Herstellungsverfahren 16

Reaktionsbedingungen

1.1 400 min, 130 °C

Referenz

- Nonionic surfactant containing dimer acid ester, dimer diol ester, polyoxyalkylene dimer acid ester, and/or polyoxyalkylene dimerdiol ester derivative, and cosmetic and external compositions containing the same, Japan, , ,

N-Lauroylsarcosine Raw materials

- Isooctadecanoic acid

- Sarcosine Sodium Salt (40% in water)

- Lauric acid

- b-Alanine,N-methyl-N-(1-oxotetradecyl)-

- N-Lauroylsarcosine

- Methyl laurate

- N-Methyldodecanamide

- Lauroylsarcosine sodium

- Sarcosine

- Ethylene Oxide

- 2-(Methylamino)acetonitrile

N-Lauroylsarcosine Preparation Products

N-Lauroylsarcosine Verwandte Literatur

-

Isuri A. Jayawardana,Mike J. Boland,Trevor S. Loo,Warren C. McNabb,Carlos A. Montoya Food Funct. 2022 13 5654

-

Nikunja Kolluri,Nikolas Albarran,Andy Fan,Alex Olson,Manish Sagar,Anna Young,José Gomez-Marquez,Catherine M. Klapperich Lab Chip 2020 20 3386

-

Samantha Byrnes,Andy Fan,Jacob Trueb,Francis Jareczek,Mark Mazzochette,Andre Sharon,Alexis F. Sauer-Budge,Catherine M. Klapperich Anal. Methods 2013 5 3177

-

Jonathan P. Richardson,Derek Macmillan Org. Biomol. Chem. 2008 6 3977

-

Ahmed Mohamed El-Toni,Mohamed Wasi Khan,Mohamed Abbas Ibrahim,Mohamed Abid,Mansour Al-Hoshan,Mohamed Al-salhi Chem. Commun. 2010 46 6482

97-78-9 (N-Lauroylsarcosine) Verwandte Produkte

- 14246-59-4(2-Docosanamidoacetic acid)

- 23783-23-5(N-Heptanoylglycine)

- 24003-66-5(N-Valerylglycine)

- 61789-40-0(cocamidopropyl betaine)

- 58725-33-0(1-(1-Oxohexadecyl)-L-proline sodium salt)

- 137-16-6(Lauroylsarcosine sodium)

- 142-48-3(2-(N-Methylstearamido)acetic acid)

- 3775-51-7(2-N-(carboxymethyl)dodecanamidoacetic acid)

- 14246-53-8(N-Octanoylglycine)

- 86438-79-1(Cocamidopropyl Betaine (~30% aqueous solution))

Empfohlene Lieferanten

Enjia Trading Co., Ltd

Gold Mitglied

CN Lieferant

Großmenge

Shanghai Jinhuan Chemical CO., LTD.

Gold Mitglied

CN Lieferant

Großmenge

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

Gold Mitglied

CN Lieferant

Großmenge

Zouping Mingyuan Import and Export Trading Co., Ltd

Gold Mitglied

CN Lieferant

Reagenz

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

Gold Mitglied

CN Lieferant

Reagenz